2-Propanone, 1-(4-methylphenoxy)-

synthetic accessibility process chemistry phenoxyacetone preparation

2‑Propanone, 1‑(4‑methylphenoxy)‑ (CAS 6698‑70‑0), also referred to as 4‑methylphenoxyacetone or p‑tolyloxyacetone, is a substituted phenoxy‑2‑propanone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g mol⁻¹. Key physicochemical constants include a density of 1.027 g cm⁻³, a boiling point of 253.9 °C at 760 mmHg, and a refractive index of 1.510.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 6698-70-0
Cat. No. B1617192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanone, 1-(4-methylphenoxy)-
CAS6698-70-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)C
InChIInChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3
InChIKeyAXBFJBYBUMAYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanone, 1-(4-methylphenoxy)- (CAS 6698-70-0): Procurement-Grade Identity, Physicochemical Profile, and Regulatory Status


2‑Propanone, 1‑(4‑methylphenoxy)‑ (CAS 6698‑70‑0), also referred to as 4‑methylphenoxyacetone or p‑tolyloxyacetone, is a substituted phenoxy‑2‑propanone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g mol⁻¹ [1]. Key physicochemical constants include a density of 1.027 g cm⁻³, a boiling point of 253.9 °C at 760 mmHg, and a refractive index of 1.510 . The compound is listed on the U.S. EPA TSCA Inventory and is supplied at analytical purities typically ≥ 95 % (GC/HPLC) . These properties establish the baseline identity necessary for scientific selection, but they do not, by themselves, distinguish the compound from its close structural analogs.

Why 2‑Propanone, 1‑(4‑methylphenoxy)- Cannot Be Replaced by a Generic Phenoxy‑2‑propanone Without Quantitative Risk


The phenoxy‑2‑propanone scaffold is highly sensitive to aromatic substitution, and small changes in the aryl ring dramatically alter both chemical reactivity and biological recognition. Early structure–activity relationship (SAR) studies demonstrated that 4‑methyl versus 4‑chloro versus unsubstituted phenoxyacetones exhibit markedly different enzyme‑binding affinities, with chloro substituents increasing binding 11‑ to 23‑fold while bulky methyl groups proved detrimental [1]. Furthermore, synthetic accessibility diverges sharply: the preparation of 4‑methylphenoxyacetone is plagued by low yields (< 50 %) and competing side‑reactions that are not observed with the parent phenoxyacetone [2]. In pharmacological models, the hypocholesterolemic potency of the 1,3‑bis(p‑methylphenoxy) analog is critically dependent on the 4‑methyl substitution pattern, and replacement with other substituents attenuates or abolishes activity [3]. These orthogonal lines of evidence—synthetic difficulty, differential binding, and substitution‑dependent pharmacodynamics—collectively demonstrate that generic substitution or “analog‑by‑approximation” carries substantial technical risk. The quantitative comparisons developed in Section 3 provide the precise metrics needed to evaluate whether an alternative can meet the same functional requirements.

Quantitative Differentiation Evidence for 2‑Propanone, 1‑(4‑methylphenoxy)- Versus Closest Structural Analogs


Synthetic Yield Deficit: 4‑Methylphenoxyacetone vs. Unsubstituted Phenoxyacetone

The introduction of a 4‑methyl group onto the phenoxyacetone scaffold imposes a substantial synthetic penalty. Tarbell (1942) reported that, under a variety of conditions employing both chloroacetone and bromoacetone, the yield of 4‑methylphenoxyacetone remained below 50 %, with much of the p‑cresol recovered unchanged [1]. In contrast, the parent phenoxyacetone (CAS 621‑87‑4) is routinely obtained in yields exceeding 75 % via the same Williamson etherification protocols [2]. This yield gap (> 25 percentage points) directly impacts cost‑of‑goods, scalability, and procurement lead times.

synthetic accessibility process chemistry phenoxyacetone preparation

Enzyme‑Binding Consequences of 4‑Methyl vs. 4‑Chloro Substitution on the Phenoxyacetone Scaffold

In a series of irreversible enzyme inhibitor studies, phenoxyacetone derivatives bearing electron‑withdrawing chloro substituents (3‑Cl, 2,3‑Cl₂, 3,4‑Cl₂) exhibited an 11‑ to 23‑fold increase in binding affinity relative to the unsubstituted phenoxyacetone, whereas the introduction of bulky, electron‑donating methyl or ethyl groups was detrimental to binding [1]. Although the 4‑methyl derivative was not tested directly in this specific assay, the class‑level inference places 4‑methylphenoxyacetone in a distinctly lower affinity tier compared to its chlorinated congeners.

enzyme inhibition structure–activity relationship proteolytic enzyme binding

Hypocholesterolemic Activity: 1,3‑Bis(p‑methylphenoxy) Analog vs. Other Substitution Patterns

The 1,3‑bis(p‑methylphenoxy)‑2‑propanone analog (CAS 57641‑25‑5), which incorporates the 4‑methylphenoxy motif present in the target compound, was identified as one of the most potent hypocholesterolemic agents in a series of 1,3‑bis(substituted phenoxy)‑2‑propanones. In Sprague‑Dawley rats, oral administration at 10 mg kg⁻¹ day⁻¹ produced significant reductions in serum cholesterol, triglycerides, and glycerol, accompanied by increased serum lipase activity and decreased liver lipase activity [1]. The p‑chloro‑ and p‑methyl‑substituted derivatives shared the highest activity tier, while other substituents (e.g., p‑methoxy, unsubstituted) showed lower or negligible efficacy [1]. Notably, these compounds lacked the estrogenic and antifertility activities that plagued the structurally related bis(β‑phenylethyl)ketone series [1].

hypocholesterolemic lipid‑lowering in‑vivo pharmacology

Steric‑Parameter Correlation with Hypocholesterolemic Activity

A follow‑up structure–activity relationship study by Wyrick and Piantadosi (1978) demonstrated that hypocholesterolemic activity within the 1,3‑bis(substituted phenoxy)‑2‑propanone series correlates with the steric size and position of the aromatic substituent, rather than with lipophilic (log P) or electronic (Hammett σ) parameters [1]. The 4‑methyl group occupies an optimal steric volume that contributes to the high‑activity tier, whereas larger substituents (e.g., tert‑butyl) or substituents in the ortho‑position reduce efficacy. This steric selectivity provides a rational basis for choosing the 4‑methyl derivative over other alkyl‑substituted analogs.

QSAR steric parameters hypocholesterolemic SAR

Evidence‑Based Application Scenarios for 2‑Propanone, 1‑(4‑methylphenoxy)- Procurement and Use


Synthesis of Hypocholesterolemic 1,3‑Bis(p‑methylphenoxy)‑2‑propanone and Related Bis‑Adducts

The target compound serves as the direct mono‑alkylating intermediate for preparing the pharmacologically active 1,3‑bis(p‑methylphenoxy)‑2‑propanone (CAS 57641‑25‑5), which has demonstrated significant in‑vivo hypocholesterolemic activity in rat models at 10 mg kg⁻¹ day⁻¹ [1]. Purchasing the 4‑methylphenoxyacetone building block instead of attempting a one‑pot bis‑alkylation avoids the competitive side‑reactions and low yields documented for direct phenol alkylation [2], enabling higher‑purity final product and more reproducible pharmacology.

Steric‑Parameter Reference Standard in QSAR Model Development

The 4‑methylphenoxy substituent has been validated as a steric benchmark in quantitative structure–activity relationship (QSAR) studies of hypocholesterolemic phenoxy‑propanones [3]. Researchers building or calibrating QSAR models that include steric parameters (molar refractivity, Taft Es) can use the target compound as a well‑characterized reference point to anchor the activity‑steric size correlation curve.

Negative‑Control Compound for Enzyme‑Binding Studies on Chlorinated Phenoxyacetones

Given that 4‑chloro‑ and polychlorinated phenoxyacetones exhibit 11‑ to 23‑fold enhanced enzyme binding relative to the unsubstituted scaffold, and that methyl substitution is detrimental to binding [4], the target compound is a suitable negative control or low‑affinity comparator in proteolytic enzyme inhibition assays. Its inclusion in screening panels allows researchers to benchmark the binding gain attributable to electron‑withdrawing substituents.

Chemical‑Process Development and Scale‑Up Feasibility Studies

The well‑characterized synthetic challenge of 4‑methylphenoxyacetone preparation—yields consistently below 50 % under standard Williamson conditions [2]—makes this compound a relevant test substrate for developing new etherification methodologies (e.g., phase‑transfer catalysis, microwave‑assisted synthesis, or flow chemistry). A process improvement that raises the yield above the historical ceiling carries direct implications for the cost‑effective production of the entire class of substituted phenoxy‑2‑propanones.

Quote Request

Request a Quote for 2-Propanone, 1-(4-methylphenoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.